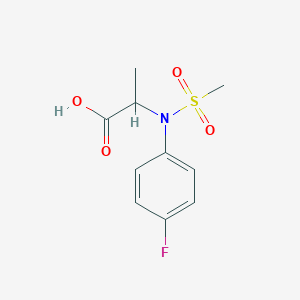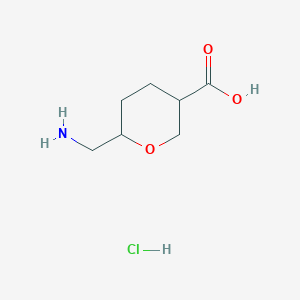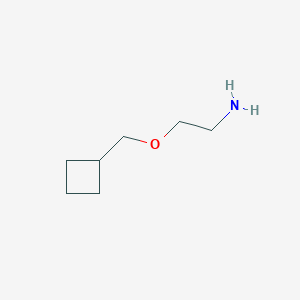![molecular formula C6H8F2O2 B2894241 2-[1-(Difluoromethyl)cyclopropyl]acetic acid CAS No. 1897869-69-0](/img/structure/B2894241.png)
2-[1-(Difluoromethyl)cyclopropyl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid involves the reaction between cyclopropylmethyl bromide and sodium difluoroacetate, followed by hydrolysis of the resulting product . The compound can be purified using various methods, including recrystallization and column chromatography.Molecular Structure Analysis
The molecular structure of 2-[1-(Difluoromethyl)cyclopropyl]acetic acid is represented by the formula C6H8F2O2 . The InChI key for this compound is ROZRSHZBAUDHLN-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
2-[1-(Difluoromethyl)cyclopropyl]acetic acid is a white crystalline powder with a melting point of 154-156°C. It is slightly soluble in water but dissolves readily in polar organic solvents. The compound has a pKa of 4.64 and a logP value of 0.24.Applications De Recherche Scientifique
Novel Tunable Reactions and Synthesis
Facile Synthesis of Furanones and Pyran-ones : Huang and Zhou (2002) describe a novel CuX(2)-mediated cyclization reaction of cyclopropylideneacetic acids and esters leading to the synthesis of 4-halomethyl-2(5H)-furanones and 4-halo-5,6-dihydro-2H-pyran-2-ones. This process showcases the versatility of cyclopropylideneacetic acid derivatives in synthesizing complex cyclic structures, essential for various chemical and pharmaceutical applications (Huang & Zhou, 2002).
Catalytic Trifluoromethylation : Arimori and Shibata (2015) discuss the catalytic trifluoromethylation of aryl- and vinylboronic acids, demonstrating the utility of cyclopropyl compounds in introducing trifluoromethyl groups. This method is crucial for developing compounds with enhanced pharmacological properties, highlighting the importance of such derivatives in medicinal chemistry (Arimori & Shibata, 2015).
Trifluoromethyl-Substituted Cyclopropanes : A scalable approach to synthesize CF3-cyclopropanes, as detailed by Ahunovych et al. (2023), underscores the compound's role in creating building blocks for medicinal chemistry. This research illustrates the compound's applicability in generating structurally diverse molecules for drug development (Ahunovych et al., 2023).
Ring Opening of Cyclopropyl Ketones : Ochiai, Sumi, and Fujita (1982) explore the ring opening of cyclopropyl ketones assisted by the trimethylsilyl group. This research provides insights into the reactivity of cyclopropyl-containing compounds and their potential transformations, essential for synthetic chemistry applications (Ochiai, Sumi, & Fujita, 1982).
Hydrosulfonylation Reactions : Miao et al. (2016) describe solvent-controlled, tunable hydrosulfonylation of 3-cyclopropylideneprop-2-en-1-ones, further demonstrating the chemical flexibility and application of cyclopropyl derivatives in synthesizing sulfonated products, which are valuable in various industrial and pharmaceutical contexts (Miao et al., 2016).
Safety and Hazards
The safety information available indicates that 2-[1-(Difluoromethyl)cyclopropyl]acetic acid is classified as a dangerous substance . The hazard statements associated with this compound include H302, H314, and H335 . The precautionary statements associated with this compound are also provided in the MSDS .
Propriétés
IUPAC Name |
2-[1-(difluoromethyl)cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O2/c7-5(8)6(1-2-6)3-4(9)10/h5H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZRSHZBAUDHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Difluoromethyl)cyclopropyl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2894159.png)
![N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]thiophene-2-carboxamide](/img/structure/B2894160.png)
![(2Z)-N-(2-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2894161.png)

![2-{[6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(2-methylphenyl)acetamide](/img/structure/B2894170.png)




![2,5-dichloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2894176.png)
![[3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetic acid](/img/structure/B2894177.png)

![8-(3-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![2-Methyl-5-[[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl]-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2894181.png)